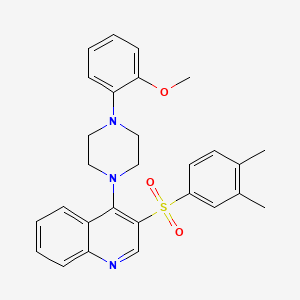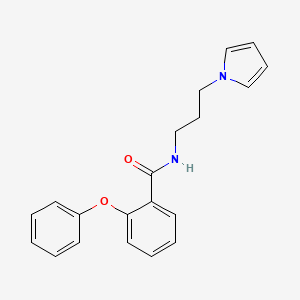
N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxybenzamide, also known as JNJ-5207852, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxybenzamide, also known as 2-phenoxy-N-(3-pyrrol-1-ylpropyl)benzamide:
Antimicrobial Activity
N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxybenzamide: has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. This compound’s ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes makes it a promising candidate for developing new antibiotics .
Antiviral Properties
Research has indicated that this compound exhibits antiviral properties, particularly against RNA viruses. Its mechanism involves interfering with viral replication processes, thereby reducing the viral load in infected cells. This makes it a potential candidate for antiviral drug development, especially in the context of emerging viral infections .
Anticancer Activity
2-phenoxy-N-(3-pyrrol-1-ylpropyl)benzamide: has been investigated for its anticancer properties. It has shown the ability to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. This compound’s selective toxicity towards cancer cells over normal cells highlights its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. It works by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory enzymes such as COX-2. This makes it a potential therapeutic agent for treating inflammatory diseases like arthritis and inflammatory bowel disease .
Neuroprotective Applications
Studies have shown that N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxybenzamide possesses neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This compound’s ability to cross the blood-brain barrier further enhances its potential as a neuroprotective agent .
Antioxidant Activity
The compound has been found to exhibit strong antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and diabetes. Its antioxidant properties make it a valuable candidate for developing supplements or drugs aimed at reducing oxidative damage .
Enzyme Inhibition
2-phenoxy-N-(3-pyrrol-1-ylpropyl)benzamide: has been studied for its ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens. For instance, it has shown inhibitory effects on enzymes like enoyl-ACP reductase and dihydrofolate reductase, which are essential for bacterial and protozoal growth. This enzyme inhibition property can be harnessed for developing targeted antimicrobial therapies .
Potential in Drug Delivery Systems
The compound’s chemical structure allows it to be used in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility, stability, and bioavailability of therapeutic agents. This application is particularly valuable in the formulation of drugs that have poor water solubility .
These diverse applications highlight the significant potential of N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxybenzamide in various fields of scientific research and drug development.
Propriétés
IUPAC Name |
2-phenoxy-N-(3-pyrrol-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20(21-13-8-16-22-14-6-7-15-22)18-11-4-5-12-19(18)24-17-9-2-1-3-10-17/h1-7,9-12,14-15H,8,13,16H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWDJBAGVPQPLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCCCN3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

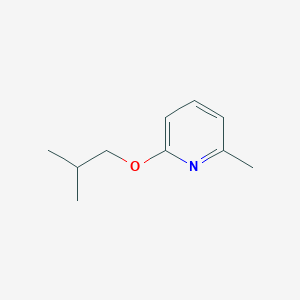
![7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2414555.png)

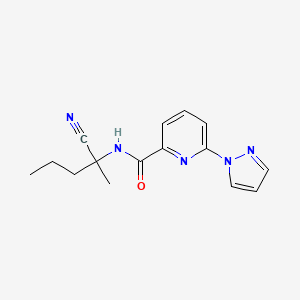
![3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2414560.png)
![1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2414562.png)
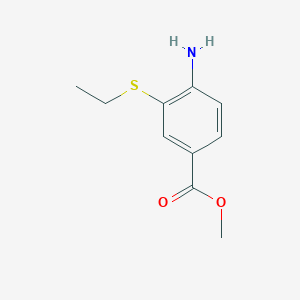
![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414564.png)

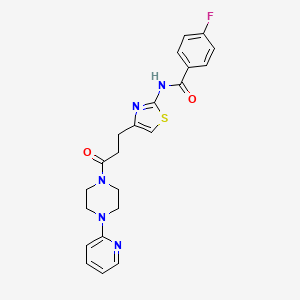
![N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2414569.png)
![{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl}methanamine hydrochloride](/img/structure/B2414572.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid](/img/structure/B2414573.png)
